4-Hydroxy-2-(trifluoromethyl)phenacyl bromide
Description
Its structure, 2-bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone, combines electron-withdrawing groups (Br, CF₃) with a polar hydroxyl group, influencing its reactivity and solubility . This compound is utilized as a key intermediate in synthesizing heterocycles, bioactive molecules, and materials for pharmaceutical research. For instance, phenacyl bromides are pivotal in forming thiazole derivatives and spirocyclic compounds via nucleophilic substitution or cyclization reactions .
Properties
IUPAC Name |
2-bromo-1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-4-8(15)6-2-1-5(14)3-7(6)9(11,12)13/h1-3,14H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDKECCETITMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205864 | |
| Record name | 2-Bromo-1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541549-98-8 | |
| Record name | 2-Bromo-1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541549-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-Hydroxy-2-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide group in 4-Hydroxy-2-(trifluoromethyl)phenacyl bromide undergoes nucleophilic substitution, facilitated by the electron-withdrawing trifluoromethyl group .
Mechanism :
-
The bromide ion is replaced by nucleophiles (e.g., amines, thiosemicarbazides) via an Sₙ2 mechanism.
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The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating substitution .
Example Reaction :
In the synthesis of thiazole derivatives, phenacyl bromide reacts with thiosemicarbazide and chalcone under reflux conditions to form isothioureas, which cyclize to thiazoles . A similar pathway is plausible for this compound.
Photocatalytic Reactions
Under photocatalytic conditions (e.g., LED light), the compound participates in radical-mediated transformations, producing aldehydes via cleavage of the carbonyl group .
Mechanism :
-
Light induces homolytic cleavage of the C–Br bond, generating bromine radicals.
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These radicals abstract hydrogen atoms from solvents, forming hydroxyl radicals that oxidize the carbonyl group to an aldehyde .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | PC-1 (2 mol%) |
| Solvent | 1,4-dioxane |
| Light Source | 40 W blue LED (λmax = 467 nm) |
| Reaction Time | 8 hours |
This pathway highlights the compound’s utility in light-driven organic synthesis .
Cyclocondensation Reactions
The compound can participate in multicomponent reactions to form heterocycles, such as thiazoles, through cyclocondensation .
Mechanism :
-
Nucleophilic attack by thiosemicarbazide on the carbonyl carbon.
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Intramolecular cycloaddition to form pyrazoline intermediates.
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Substitution of bromide by sulfur, followed by elimination of water to yield thiazole rings .
Biological Significance :
Thiazole derivatives synthesized via this pathway exhibit anticancer activity, as demonstrated by inhibition of MCF-7 breast cancer cells .
Key Reaction Comparisons
| Reaction Type | Catalyst/Reagent | Product | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Thiosemicarbazide | Isothioureas | 70–85% |
| Photocatalytic | PC-1, LED light | Aldehydes | 15–40% |
| Cyclocondensation | DMF (catalyst) | Thiazoles | 60–75% |
Scientific Research Applications
4-Hydroxy-2-(trifluoromethyl)phenacyl bromide is an organic compound featuring a hydroxyl group, a trifluoromethyl group, and a bromide group attached to a phenacyl moiety. It has applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is utilized across various scientific disciplines due to its unique chemical properties.
Chemistry
- It serves as a building block in synthesizing complex organic molecules and studying reaction mechanisms and kinetics.
- It is involved in (3 + 2) heterocyclization methodologies for synthesizing thiazole-linked hybrids .
Biology
- It is employed in developing biochemical probes and inhibitors for studying enzyme activities and protein functions.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with biological targets.
Medicine
- It is investigated for potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
- It can inhibit certain enzymes, potentially affecting metabolic pathways, and may influence cell signaling pathways through receptor interactions, leading to altered cellular responses.
- It has shown inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- It can induce DNA fragmentation and modulate the expression of apoptotic markers in cancer cell lines, suggesting a dual mechanism of action involving both apoptosis induction and cell cycle arrest.
Industry
- It is utilized in the production of specialty chemicals and materials with specific properties.
Chemical Reactions
This compound can undergo nucleophilic substitution, oxidation, and reduction.
Types of Reactions
- Nucleophilic substitution: The bromide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction: The carbonyl group in the phenacyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
- Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
- Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
- Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Biological Activities
This compound exhibits diverse biological activities.
Antimicrobial Activity
- Studies indicate potential effectiveness against specific bacterial strains.
- It showed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Cytotoxicity
- Preliminary findings suggest it may induce apoptosis in cancer cell lines.
- It was found to induce DNA fragmentation and modulate the expression of apoptotic markers, suggesting a dual mechanism of action involving both apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
- The compound has been evaluated for its ability to modulate inflammatory responses.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The bromide group facilitates nucleophilic substitution reactions, enabling the compound to form covalent bonds with target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-hydroxy-2-(trifluoromethyl)phenacyl bromide with structurally analogous phenacyl bromides:
Key Research Findings
- Reactivity Trends :
Phenacyl bromides follow the reactivity order: iodide > bromide > chloride. The trifluoromethyl group further activates the bromide for nucleophilic substitution compared to chloro or methoxy derivatives . - Biological Performance: Hydroxyl-substituted phenacyl bromides show superior binding to viral proteases (e.g., SARS-CoV-2 MPro) compared to non-polar analogs, as demonstrated via molecular docking .
Biological Activity
4-Hydroxy-2-(trifluoromethyl)phenacyl bromide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies, providing a comprehensive overview based on diverse scientific literature.
This compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C9H6BrF3O
- Molecular Weight: 293.05 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances its lipophilicity and may facilitate interactions with lipid membranes or protein binding sites.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Cell Signaling Modulation: It may influence cell signaling pathways through receptor interactions, leading to altered cellular responses.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Studies indicate potential effectiveness against specific bacterial strains.
- Cytotoxicity: Preliminary findings suggest it may induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects: The compound has been evaluated for its ability to modulate inflammatory responses.
Research Findings
A summary of significant research findings related to the biological activity of this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various compounds, this compound showed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential as an antimicrobial agent in clinical settings.
Case Study 2: Cytotoxic Effects on Cancer Cells
A series of experiments assessed the cytotoxic effects of this compound on different cancer cell lines. The compound was found to induce DNA fragmentation and modulate the expression of apoptotic markers, suggesting a dual mechanism of action involving both apoptosis induction and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxy-2-(trifluoromethyl)phenacyl bromide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via bromination of the parent ketone using bromine (Br₂) or HBr in solvents like carbon disulfide or acetic acid . Kröhnke’s studies suggest solvent choice significantly impacts yield; ether-based systems may reduce side reactions . Monitor reaction progress via TLC or HPLC, and optimize stoichiometry (e.g., 1:1.2 ketone-to-bromine ratio) to minimize over-bromination. Post-reaction, isolate the product via vacuum distillation or recrystallization using ethanol/water mixtures .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves (tested to EN ISO 374 standards), chemical-resistant lab coats, and safety goggles with side shields. Use fume hoods to avoid inhalation of vapors or aerosols .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
- Storage : Store in sealed, light-resistant containers at 2–8°C in well-ventilated areas, separated from oxidizers and strong bases .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., carbonyl resonance at ~190 ppm, CF₃ signals at 110–120 ppm) and FT-IR (C=O stretch ~1700 cm⁻¹) .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98%) .
- Elemental Analysis : Validate elemental composition (C, H, Br, F) with ≤0.3% deviation from theoretical values .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–12). The electron-withdrawing CF₃ group enhances hydrolytic resistance in acidic conditions but may degrade in alkaline media (pH >10) via hydroxide attack on the phenacyl bromide moiety .
- Thermal Stability : Use TGA/DSC to identify decomposition onset (~112°C). Store below 25°C to prevent thermal degradation .
Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic Studies : Perform kinetic isotope effects (KIE) or DFT calculations to elucidate whether reactions proceed via SN1 or SN2 pathways. For example, bulky nucleophiles (e.g., tert-butoxide) may favor SN1 due to steric hindrance .
- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents. Dielectric constant adjustments can shift transition states and explain literature discrepancies .
Q. How can researchers mitigate byproduct formation during its use as a photoactivatable crosslinker?
- Methodological Answer :
- Light Source Optimization : Use UV-A (365 nm) instead of broad-spectrum light to minimize radical side reactions. Monitor crosslinking efficiency via SDS-PAGE or MALDI-TOF .
- Additive Screening : Include radical scavengers (e.g., TEMPO) or triplet quenchers (e.g., β-carotene) to suppress undesired pathways .
Q. What analytical methods are suitable for detecting trace degradation products in long-term stability studies?
- Methodological Answer :
- LC-MS/MS : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify degradation products (e.g., debrominated or hydroxylated derivatives) .
- Forced Degradation : Expose samples to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to simulate aging and profile degradation pathways .
Safety and Environmental Considerations
Q. What are the ecotoxicological risks associated with accidental release of this compound?
- Methodological Answer :
- Bioaccumulation Potential : Use quantitative structure-activity relationship (QSAR) models to predict log P O/W (~2.5), indicating moderate bioaccumulation risk. Conduct algal toxicity assays (EC₅₀) per OECD 201 guidelines .
- Waste Management : Incinerate at ≥1000°C with alkaline scrubbers to neutralize HBr emissions. Avoid landfill disposal due to groundwater contamination risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
